Acide b-neuraminique de méthyle

Vue d'ensemble

Description

Methyl b-neuraminic acid methyl ester is a synthetic monosaccharide used primarily in the synthesis of oligosaccharides and polysaccharides. It is a derivative of neuraminic acid, which is a key component in various biological processes, including cell signaling and molecular recognition .

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl NANA is primarily recognized for its role as a sialic acid analog , which is significant in the development of neuraminidase inhibitors. These inhibitors are essential in treating viral infections, particularly influenza, by preventing the release of new viral particles from infected cells. The potential applications include:

- Antiviral Drug Development : Methyl NANA can be utilized to design and synthesize novel antiviral agents that mimic natural sialic acids, thereby interfering with viral binding and entry into host cells.

- Therapeutic Agents : The synthesis of unnatural N-substituted sialic acids from Methyl NANA can lead to the discovery of new therapeutic agents targeting diseases where sialic acid recognition is crucial, such as certain bacterial infections and cancer.

Biochemical Research

In biochemical research, Methyl NANA serves multiple functions:

- Cell-Cell Interaction Studies : Its structural similarity to natural sialic acids allows researchers to probe cell-cell interactions and immune recognition processes. For instance, studies have shown that Methyl NANA can inhibit the binding of influenza viruses to host cells, providing insights into potential antiviral strategies.

- Glycoprotein and Glycolipid Research : Methyl NANA is incorporated into glycoproteins and glycolipids, affecting cellular recognition processes critical in various biological systems.

Structural Characteristics

Methyl β-neuraminic acid methyl ester has a molecular formula of and a molecular weight of approximately 295.29 g/mol. The compound features a methyl ester group attached to the carboxylic acid of neuraminic acid, enhancing its solubility and reactivity in biochemical applications. The stereochemistry is vital, as the beta configuration influences its biological activity and interaction with receptors.

Case Study 1: Antiviral Activity

A study investigated the role of Methyl NANA in inhibiting influenza virus binding to host cells. The results indicated that Methyl NANA effectively competes with natural sialic acids for binding sites on viral hemagglutinin, suggesting its potential as an antiviral agent.

Case Study 2: Immune Modulation

Research has shown that Methyl NANA can modulate immune responses due to its structural resemblance to naturally occurring sialic acids involved in cellular signaling. This property may be exploited in therapeutic strategies aimed at enhancing immune recognition or evasion mechanisms against pathogens.

Mécanisme D'action

Target of Action

Methyl b-neuraminic acid methyl ester is a synthetic monosaccharide that is used for the synthesis of oligosaccharides and polysaccharides . It is primarily targeted towards cancer cells, specifically breast cancer MCF-7 cells . The compound interacts with these cells through metabolic glycoengineering of sialic acid-rich surface glycans .

Mode of Action

The compound’s mode of action is based on the bioorthogonal Staudinger reaction . This involves the use of azide-modified monosaccharides, such as 9-azido sialic acid and tetra-O-acetylated-9-azido sialic acid, which are introduced on the cancer cells’ surfaces . The activation of prodrugs, which allows selective release of the cytotoxic moiety at the tumor cell, is then assessed .

Biochemical Pathways

It is known that the compound is involved in the synthesis of oligosaccharides and polysaccharides , which play crucial roles in various biological processes, including cell-cell recognition and signaling.

Result of Action

The result of the compound’s action is the selective release of the cytotoxic moiety at the tumor cell . This release is dependent on the level of metabolic labeling, where certain azide-modified monosaccharides allow the highest level of azide reporter generation in tumor cells and lead to full recovery of the parent cytotoxic drug’s potency .

Action Environment

The action environment of Methyl b-neuraminic acid methyl ester is primarily within the tumor site . The selectivity of azide expression on breast cancer MCF-7 cells versus normal fibroblast L929 cells was probed, with certain azide-modified monosaccharides showing significantly higher azide expression on the former . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific cellular and molecular environment of the tumor site.

Analyse Biochimique

Biochemical Properties

It is known that methylation of this compound provides a convenient way to introduce fluorine atoms into saccharides . This suggests that Methyl b-neuraminic acid methyl ester may interact with various enzymes, proteins, and other biomolecules in the context of saccharide synthesis and modification.

Cellular Effects

Given its role in the synthesis of oligosaccharides and polysaccharides , it can be hypothesized that it may influence cell function by affecting the structure and function of glycoproteins and glycolipids

Molecular Mechanism

It is known to be involved in the synthesis of oligosaccharides and polysaccharides , suggesting that it may interact with enzymes involved in these processes

Metabolic Pathways

Given its role in the synthesis of oligosaccharides and polysaccharides , it is likely to interact with enzymes involved in these pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl b-neuraminic acid methyl ester typically involves the methylation of neuraminic acid. This process can be achieved through the reaction of neuraminic acid with methanol in the presence of an acid catalyst such as trimethylchlorosilane. The reaction is carried out at room temperature, providing a convenient and efficient method for esterification .

Industrial Production Methods: Industrial production of methyl b-neuraminic acid methyl ester follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve consistent results .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl b-neuraminic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Neuraminic acid: The parent compound, which lacks the methyl ester group.

N-acetylneuraminic acid: A derivative with an acetyl group, commonly found in biological systems.

Methyl alpha-neuraminic acid methyl ester: An isomer with a different stereochemistry

Uniqueness: Methyl b-neuraminic acid methyl ester is unique due to its specific methylation pattern, which provides distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and biotechnological applications .

Activité Biologique

Methyl β-neuraminic acid methyl ester (MNeu5AcOMe) is a derivative of sialic acid, a nine-carbon sugar that plays a crucial role in various biological processes, including cell signaling, immune response, and pathogen interactions. This article delves into the biological activity of MNeu5AcOMe, highlighting its synthesis, biological significance, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

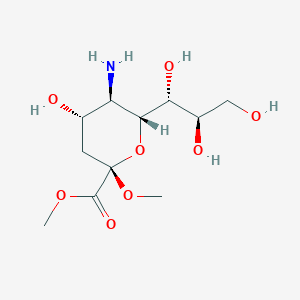

Methyl β-neuraminic acid methyl ester is synthesized from N-acetylneuraminic acid (Neu5Ac) through methylation reactions. The chemical structure can be represented as follows:

The synthesis typically involves the use of reagents such as dimethyl sulfate or methyl iodide in the presence of a base to facilitate the methylation of the hydroxyl group at the C-4 position of Neu5Ac.

Role in Cell Biology

Sialic acids, including MNeu5AcOMe, are found on the surface of cells and are involved in various biological functions:

- Cell Recognition : Sialic acids play a vital role in cell-cell interactions and recognition processes. They are critical for the binding of pathogens to host cells.

- Immune Modulation : Sialylation of glycoproteins can modulate immune responses, influencing inflammation and pathogen clearance.

- Neurobiology : In the nervous system, sialic acids are implicated in neuronal development and synaptic plasticity.

Enzymatic Pathways

MNeu5AcOMe can be utilized to manipulate sialic acid levels in cells. Research indicates that it acts as a substrate for sialyltransferases, which are enzymes that transfer sialic acid residues to glycoproteins and glycolipids. This property makes it a valuable tool in studying sialylation processes in various biological contexts .

Case Studies

-

Sialyltransferase Inhibition :

A study demonstrated that MNeu5AcOMe could inhibit sialyltransferases involved in cancer metastasis. The inhibition led to reduced migratory capacity of cancer cells and diminished tumor growth in vivo. This suggests potential therapeutic applications for MNeu5AcOMe in cancer treatment . -

Viral Interactions :

Research has shown that modifications of sialic acids can influence viral binding and infection. For instance, 4-O-acetylated Neu5Ac has been found to inhibit hemagglutinin activity of influenza viruses. MNeu5AcOMe's structural similarity allows it to serve as a model compound for studying these interactions . -

Metabolic Pathways :

A recent study utilizing NMR techniques monitored the biosynthesis pathway of sialic acids, including MNeu5AcOMe. The findings revealed insights into the enzymatic steps involved and highlighted the importance of intermediates like N-acetylmannosamine (ManNAc) .

Data Summary

| Study | Findings | Implications |

|---|---|---|

| Sialyltransferase Inhibition | Reduced migration and tumor growth in cancer models | Potential cancer therapy |

| Viral Interactions | Inhibition of hemagglutinin by modified sialic acids | Insights into antiviral strategies |

| Metabolic Pathway Monitoring | Real-time tracking of sialic acid biosynthesis | Understanding metabolic regulation |

Propriétés

IUPAC Name |

methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO8/c1-18-10(17)11(19-2)3-5(14)7(12)9(20-11)8(16)6(15)4-13/h5-9,13-16H,3-4,12H2,1-2H3/t5-,6+,7+,8+,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXUBNUGEDSQNU-PFQGKNLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC(C(C(O1)C(C(CO)O)O)N)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@]1(C[C@@H]([C@H]([C@@H](O1)[C@@H]([C@@H](CO)O)O)N)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546353 | |

| Record name | methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56070-37-2 | |

| Record name | methyl (2S,4S,5R,6R)-5-amino-4-hydroxy-2-methoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.